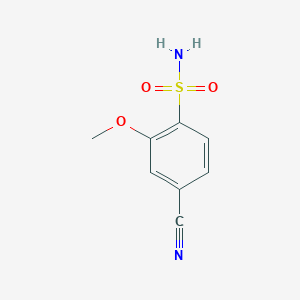

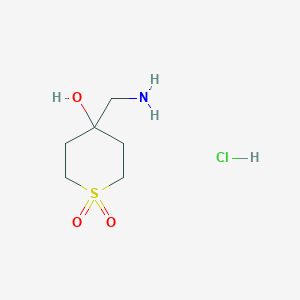

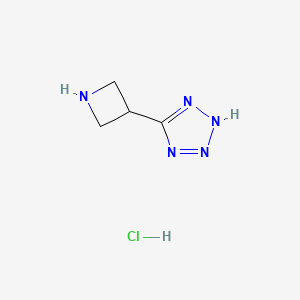

4-Cyano-2-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyano-2-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261582-52-8. It has a molecular weight of 212.23 and its IUPAC name is 4-cyano-2-methoxybenzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3S/c1-13-7-4-6 (5-9)2-3-8 (7)14 (10,11)12/h2-4H,1H3, (H2,10,11,12) .Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including derivatives of 4-Cyano-2-methoxybenzene-1-sulfonamide, have been investigated for their potential as antitumor agents. Specifically, certain sulfonamides have shown promising results in cell-based antitumor screens and have progressed to clinical trials. These compounds are noted for their ability to disrupt cell cycle processes, making them effective against various cancer cell lines. The use of oligonucleotide microarray analysis has been instrumental in characterizing these sulfonamides based on gene expression changes, thereby identifying drug-sensitive cellular pathways (Owa et al., 2002).

Synthesis and Protecting Strategy

4-Cyanobenzenesulfonamides, including derivatives of this compound, have been studied for their role in amine synthesis and as a protecting/activating group in broader amine synthesis contexts. The properties of these sulfonamides, such as their ability to cleave cleanly under specific conditions, make them useful for further elaboration by alkylation and arylation, similar to nitrobenzenesulfonamides (Schmidt et al., 2017).

Molecular Structure and Vibrational Spectroscopy

The molecular structure and vibrational spectroscopic properties of this compound have been a subject of research, with studies focusing on its infrared spectrum, molecular geometry, electronic properties, and non-linear optical activity. Such studies are crucial for understanding the chemical significance and spectroscopic properties of sulfonamides and their derivatives (Nagarajan & Krishnakumar, 2018).

Sulfonamide in Drug Design

The sulfonamide group, commonly found in many marketed drugs, is a crucial functional group in medicinal chemistry. Research has highlighted its role in the development of sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase. These studies also address the historical misunderstandings related to 'sulfa allergy' and emphasize the safety and significance of the sulfonamide group in drug design (Kalgutkar, Jones, & Sawant, 2010).

Electron-Transfer Processes

The electrochemical reduction of derivatives of this compound, such as N,N-dimethyl-and p-cyanobenzenesulfonamide, has been studied. These investigations into their redox behavior provide insights into the stability and reactivity of such compounds, which can have implications in various chemical applications (Santelices & Hawley, 1977).

Safety and Hazards

The safety information for 4-Cyano-2-methoxybenzene-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

4-cyano-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSRSWSGPLOVEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)

![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)